2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Overview
Description
2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Ethan-1-amine Group: The tetrazole derivative can then be reacted with ethylene diamine to introduce the ethan-1-amine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It serves as a tool in studying various biochemical pathways and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the ethan-1-amine group.
5-phenyl-1H-tetrazole: Similar structure but different substitution pattern.
1-(2-phenylethyl)-1H-tetrazole: Contains a phenylethyl group instead of the ethan-1-amine group.
Uniqueness
2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the tetrazole ring and the ethan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-7-6-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEINUZZVPMNOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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